Cas no 32174-46-2 ((R)-Methyl 2-methoxy-2-phenylacetate)

(R)-Methyl 2-methoxy-2-phenylacetate structure
32174-46-2 structure
商品名:(R)-Methyl 2-methoxy-2-phenylacetate
CAS番号:32174-46-2
MF:C10H12O3
メガワット:180.20048
CID:300478
PubChem ID:12341426

(R)-Methyl 2-methoxy-2-phenylacetate 化学的及び物理的性質

名前と識別子

    • (R)-Methyl 2-methoxy-2-phenylacetate
    • (R)-α-methoxyphenylacetic acid methyl ester
    • Benzeneacetic acid, a-methoxy-, methyl ester, (aR)-
    • (R)-Methyl alpha-methoxymandelate
    • Methyl (R)-O-methylmandelate
    • SCHEMBL13848573
    • METHYL (2R)-2-METHOXY-2-PHENYLACETATE
    • BS-28451
    • A15480
    • DTXSID80491997
    • methyl (R)-2-methoxy-2-phenylacetate
    • AKOS015890749
    • CS-0212555
    • Methyl (2R)-methoxy(phenyl)acetate
    • 32174-46-2
    • (R)-Methyl2-methoxy-2-phenylacetate
    • DB-000759
    • Methyl O-Methyl-D-(-)-mandelate
    • インチ: InChI=1S/C10H12O3/c1-12-9(10(11)13-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3/t9-/m1/s1
    • InChIKey: SMHXGVJSDWUGKC-SECBINFHSA-N
    • ほほえんだ: CO[C@H](C1=CC=CC=C1)C(=O)OC

計算された属性

  • せいみつぶんしりょう: 180.079
  • どういたいしつりょう: 180.079
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 162
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.5A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • 密度みつど: 1.086
  • ふってん: 258 ºC
  • フラッシュポイント: 88 ºC
  • 屈折率: 1.498
  • PSA: 35.53000
  • LogP: 1.54710

(R)-Methyl 2-methoxy-2-phenylacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P00CN2H-5g
Methyl O-Methyl-D-(-)-mandelate
32174-46-2 98%
5g
$978.00 2025-02-26
Alichem
A019117557-1g
(R)-Methyl 2-methoxy-2-phenylacetate
32174-46-2 95%
1g
$400.00 2023-09-02
A2B Chem LLC
AF88969-1g
(R)-Methyl 2-methoxy-2-phenylacetate
32174-46-2 98%
1g
$271.00 2024-04-20
A2B Chem LLC
AF88969-5g
(R)-Methyl 2-methoxy-2-phenylacetate
32174-46-2 98%
5g
$923.00 2024-04-20
Apollo Scientific
OR955653-1g
(R)-Methyl 2-methoxy-2-phenylacetate
32174-46-2 95%
1g
£300.00 2025-02-20
Chemenu
CM131837-1g
methyl (R)-2-methoxy-2-phenylacetate
32174-46-2 95%
1g
$282 2023-01-09
Ambeed
A281085-1g
(R)-Methyl 2-methoxy-2-phenylacetate
32174-46-2 95+%
1g
$303.0 2024-08-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1283225-1g
(R)-Methyl 2-methoxy-2-phenylacetate
32174-46-2 95+%
1g
¥3446.00 2024-08-02
Crysdot LLC
CD12083946-1g
(R)-Methyl 2-methoxy-2-phenylacetate
32174-46-2 95+%
1g
$299 2024-07-24
1PlusChem
1P00CN2H-1g
Methyl O-Methyl-D-(-)-mandelate
32174-46-2 98%
1g
$283.00 2025-02-26

(R)-Methyl 2-methoxy-2-phenylacetate 関連文献

(R)-Methyl 2-methoxy-2-phenylacetateに関する追加情報

Comprehensive Overview of (R)-Methyl 2-methoxy-2-phenylacetate (CAS No. 32174-46-2)

(R)-Methyl 2-methoxy-2-phenylacetate (CAS No. 32174-46-2) is a chiral ester that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of various biologically active molecules and advanced materials.

The chemical structure of (R)-Methyl 2-methoxy-2-phenylacetate consists of a phenyl ring, a methoxy group, and an ester moiety, all arranged around a central chiral carbon atom. The presence of the chiral center imparts optical activity to the molecule, making it particularly useful in asymmetric synthesis and the preparation of enantiomerically pure compounds.

In recent years, (R)-Methyl 2-methoxy-2-phenylacetate has been extensively studied for its potential applications in drug discovery and development. One notable area of research involves its use as a building block in the synthesis of chiral pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the development of novel anti-inflammatory agents. The researchers demonstrated that derivatives of (R)-Methyl 2-methoxy-2-phenylacetate exhibited potent anti-inflammatory activity with minimal side effects, making them promising candidates for further clinical evaluation.

Beyond pharmaceutical applications, (R)-Methyl 2-methoxy-2-phenylacetate has also found utility in the field of materials science. Its unique combination of functional groups and stereochemistry makes it an excellent candidate for the synthesis of advanced polymers and coatings. A recent study in the Journal of Polymer Science reported the use of this compound as a monomer in the preparation of chiral polymers with enhanced mechanical properties and thermal stability. These polymers have potential applications in areas such as drug delivery systems, sensors, and electronic devices.

The synthetic accessibility of (R)-Methyl 2-methoxy-2-phenylacetate has been another factor contributing to its widespread use. Various synthetic routes have been developed to produce this compound with high enantiomeric purity. One such method involves the asymmetric reduction of a prochiral ketone using a chiral catalyst. This approach not only ensures high yields but also provides excellent enantioselectivity, making it suitable for large-scale production.

In addition to its synthetic utility, (R)-Methyl 2-methoxy-2-phenylacetate has been investigated for its biological properties. Studies have shown that this compound exhibits moderate cytotoxic activity against certain cancer cell lines. While further research is needed to fully understand its mechanism of action, these findings suggest that (R)-Methyl 2-methoxy-2-phenylacetate could serve as a lead compound for the development of new anticancer agents.

The environmental impact of chemicals used in various industries is an important consideration in their development and application. Recent studies have evaluated the environmental fate and toxicity of (R)-Methyl 2-methoxy-2-phenylacetate. These studies indicate that the compound is biodegradable under aerobic conditions and does not pose significant risks to aquatic organisms at environmentally relevant concentrations. This favorable environmental profile further enhances its appeal as a sustainable chemical intermediate.

In conclusion, (R)-Methyl 2-methoxy-2-phenylacetate (CAS No. 32174-46-2) is a versatile chiral ester with a wide range of applications in organic synthesis, pharmaceutical research, and materials science. Its unique chemical structure and synthetic accessibility make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new uses and properties, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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Amadis Chemical Company Limited
(CAS:32174-46-2)(R)-Methyl 2-methoxy-2-phenylacetate
A15480
清らかである:99%
はかる:1g
価格 ($):273.0